molecular formula C5H11O4S2- B1240864 (S)-2-hydroxypropyl-CoM(1-)

(S)-2-hydroxypropyl-CoM(1-)

Cat. No. B1240864
M. Wt: 199.3 g/mol
InChI Key: QWNJCCLFGYAGRK-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxypropyl-CoM(1-) is conjugate base of (S)-2-hydroxypropyl-CoM. It is a conjugate base of a (S)-2-hydroxypropyl-CoM.

Scientific Research Applications

1. Nanoparticle Assembly and Material Science

(S)-2-hydroxypropyl-CoM(1-) and its derivatives have been utilized in the fabrication of advanced materials. For instance, 2-Hydroxypropyl-beta-cyclodextrin served as a template to fabricate hollow spherical copper sulfide nanoparticle assemblies, showcasing uniform shape and well-defined shells. This application is significant in material sciences, particularly in the development of nanoparticles with precise control over their morphology and structure (Xu et al., 2006).

2. Biomedical Applications

The compound and its related polymers, such as poly(2-alkyl-2-oxazoline)s, have garnered attention for their potential in biomedical applications. These polymers are biocompatible and have structures isomeric to polypeptides, making them attractive for drug, gene, protein, and radionuclide delivery. Their properties are compared with other hydrophilic water-soluble polymers to evaluate their suitability for biomedical applications (Sedláček et al., 2012).

3. Food and Non-food Applications

Hydroxypropylation of starches, a process involving (S)-2-hydroxypropyl-CoM(1-) derivatives, imparts useful physicochemical properties. These modified starches find applications in both food and non-food sectors, with alterations in properties like swelling power, paste clarity, and freeze–thaw stability being species-specific. This adaptability makes them invaluable in various industrial applications (Pal et al., 2002).

4. Analytical Chemistry and Quality Control

In analytical chemistry, an improved method was developed to determine the hydroxypropyl content in modified starches, crucial for ensuring the quality and consistency of food products. This method involves acid hydrolysis and 1H NMR, highlighting the compound's role in quality control processes within the food industry (Wang et al., 2019).

5. Drug Formulation and Delivery

(S)-2-hydroxypropyl-CoM(1-) derivatives, particularly Hydroxypropyl-β-cyclodextrin, are used to improve the solubility of poorly soluble compounds, thereby enhancing in vivo dosing. Understanding the complexation mechanism, such as the transition states at higher temperatures leading to improved solubility, is crucial for drug formulation and delivery (Chiang et al., 2014).

properties

Product Name

(S)-2-hydroxypropyl-CoM(1-)

Molecular Formula

C5H11O4S2-

Molecular Weight

199.3 g/mol

IUPAC Name

2-[(2S)-2-hydroxypropyl]sulfanylethanesulfonate

InChI

InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/p-1/t5-/m0/s1

InChI Key

QWNJCCLFGYAGRK-YFKPBYRVSA-M

Isomeric SMILES

C[C@@H](CSCCS(=O)(=O)[O-])O

Canonical SMILES

CC(CSCCS(=O)(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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